molecular formula C21H15NO4 B2588640 8-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 73930-51-5

8-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2588640
CAS No.: 73930-51-5
M. Wt: 345.354
InChI Key: OUOFFPVTQMOZFE-UHFFFAOYSA-N
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Description

8-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative developed for research purposes, particularly in the field of anticancer agent discovery. Compounds based on the coumarin (2H-chromene-2-one) scaffold are recognized for their diverse biological activities, including significant antitumor properties . This molecule features a carboxamide bridge at the C-3 position, linking the 8-methoxycoumarin core to a naphthalen-2-yl group, a structural motif known to contribute to interactions with key biological targets. Its primary research value lies in its potential mechanism as a selective inhibitor of cancer-associated enzymes. Related coumarin-3-carboxamide compounds have been identified as potent and selective inhibitors of carbonic anhydrase isoforms IX and XII (CA IX/XII) . These transmembrane enzymes are overexpressed in many aggressive solid tumors and play a critical role in regulating tumor pH, promoting cell survival, proliferation, and metastasis . Coumarins act as "suicide inhibitors," where the lactone ring is hydrolyzed within the enzyme's active site to form a 2-hydroxy-cinnamic acid derivative that specifically blocks the entrance, offering a high degree of selectivity for the cancer-associated isoforms over off-target cytosolic ones . Furthermore, chromene and coumarin derivatives have demonstrated the ability to activate executioner procaspases-3, -6, and -7, which are key proteases in the apoptosis cascade, providing another potential mechanism to induce programmed cell death in cancerous tissues . Researchers can utilize this compound to explore these pathways in various cancer cell models. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-25-18-8-4-7-15-12-17(21(24)26-19(15)18)20(23)22-16-10-9-13-5-2-3-6-14(13)11-16/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOFFPVTQMOZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2H-chromen-2-one with naphthalen-2-ylamine in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 8-hydroxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide.

    Reduction: Formation of 8-methoxy-N-(naphthalen-2-yl)-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or transcription factors, leading to changes in gene expression and cellular function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Coumarin Core

The position and nature of substituents on the coumarin core significantly influence physicochemical and biological properties:

Compound Position 8 Substituent Position 3 Substituent Key Feature(s)
Target Compound Methoxy Naphthalen-2-yl carboxamide High lipophilicity; enhanced aromatic interactions
5-Hydroxyl-8-nitro-2H-chromene (6) [4] Nitro Hydroxyl Polar, electron-withdrawing nitro group; potential for redox activity
7-(Diethylamino)-2-oxo-2H-chromene [5] None Diethylamino-linked carboxamide Electron-donating amino group; improved solubility in polar solvents

Key Insight : Methoxy at position 8 provides moderate electron-donating effects, balancing solubility and membrane permeability. Nitro or hydroxyl groups increase polarity but may reduce bioavailability .

Carboxamide Group Modifications

The carboxamide group at position 3 is a critical determinant of molecular interactions. Variations include:

Compound Amide Substituent Molecular Weight Notable Properties Source
Target Compound Naphthalen-2-yl 361.36 High lipophilicity; π-π stacking potential
N-(4-Acetamidophenyl) derivative [14] 4-Acetamidophenyl 338.33 Hydrogen-bond donor/acceptor capacity
N-(4-Methylpyridin-2-yl) derivative [13] 4-Methylpyridin-2-yl 310.30 Polar heterocyclic; improved aqueous solubility
N-(Tetrahydrofuran-2-yl) derivative [12] Tetrahydrofuran-2-ylmethyl 408.24 Bulky, oxygen-rich; altered pharmacokinetics

Biological Activity

8-Methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₁₅NO₄
  • Molecular Weight : 295.31 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1.0 μg/mL
Pseudomonas aeruginosa1.0 μg/mL2.0 μg/mL

These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
MDA-MB-23112.5
A54915.0
MIA PaCa-210.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G₂/M phase, as evidenced by flow cytometry analyses and mRNA expression profiling.

3. Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in disease processes. It has demonstrated significant inhibition of DNA gyrase and dihydrofolate reductase (DHFR), crucial targets in bacterial replication and cancer treatment.

Table 3: Enzyme Inhibition Data

EnzymeIC₅₀ (μM)
DNA Gyrase15.5
Dihydrofolate Reductase (DHFR)1.5

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against biofilm formation by Staphylococcus aureus. The results showed a significant reduction in biofilm formation compared to standard treatments like Ciprofloxacin, indicating its potential as a novel therapeutic agent for infections associated with biofilms .

Case Study 2: Cancer Treatment Potential
In vivo studies using zebrafish xenografts demonstrated that the compound effectively reduced tumor growth in human cancer models, highlighting its promising role in cancer therapy . The compound's ability to bypass multidrug resistance mechanisms further emphasizes its therapeutic potential .

Q & A

Q. What are the established synthetic routes for 8-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves coupling 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-naphthylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to convert the acid to an acyl chloride.
  • Amide bond formation : React the activated intermediate with 2-naphthylamine in anhydrous DMF or THF under nitrogen, with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Flash column chromatography on silica gel (eluent: DCM/acetone) followed by recrystallization from acetone/hexane yields pure crystals suitable for X-ray diffraction .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Crystals are analyzed using SHELX software for structure solution and refinement. Hydrogen bonding (N–H⋯O, C–H⋯O) and π–π stacking interactions are identified to explain molecular planarity and packing .
  • Spectroscopy :
    • 1H/13C NMR : Peaks for methoxy (δ ~3.8–4.0 ppm), naphthyl protons (δ ~7.3–8.5 ppm), and carbonyl groups (δ ~160–170 ppm) confirm substituents .
    • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 362.1) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for coumarin carboxamides?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) vs. electron-donating groups (e.g., -OCH₃) alter electron density, affecting binding to targets like monoamine oxidase B (MAO-B) .
  • Assay conditions : Variations in solvent (DMSO vs. aqueous buffer), concentration, or bacterial strains (Gram-positive vs. Gram-negative) impact results. Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀/EC₅₀) mitigate variability .
  • Statistical validation : Multivariate analysis (e.g., ANOVA) identifies significant differences between analogs .

Q. What computational strategies predict the compound’s binding affinity for neurodegenerative disease targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : The coumarin scaffold is docked into MAO-B (PDB: 2V5Z). Key interactions:
    • Methoxy group forms hydrogen bonds with Gln206.
    • Naphthyl moiety engages in π-π stacking with Tyr398 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. RMSD/RMSF plots confirm minimal backbone deviation (<2 Å) .

Q. How are solubility challenges addressed in pharmacological studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to enhance aqueous solubility while minimizing cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to improve bioavailability .

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